molecular formula C13H8BrCl3O3S B2356209 (4-Chloro-3-methylphenyl) 2-bromo-4,5-dichlorobenzenesulfonate CAS No. 2415454-55-4

(4-Chloro-3-methylphenyl) 2-bromo-4,5-dichlorobenzenesulfonate

Cat. No.: B2356209
CAS No.: 2415454-55-4
M. Wt: 430.52
InChI Key: ZPZNYCBWJHPLIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Chloro-3-methylphenyl) 2-bromo-4,5-dichlorobenzenesulfonate is an organic compound that belongs to the class of sulfonates. This compound is characterized by the presence of multiple halogen atoms, including chlorine and bromine, attached to a phenyl ring. The compound’s unique structure makes it an interesting subject for various chemical reactions and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-3-methylphenyl) 2-bromo-4,5-dichlorobenzenesulfonate typically involves multiple steps, starting with the preparation of the individual components. One common method involves the reaction of 4-chloro-3-methylphenol with 2-bromo-4,5-dichlorobenzenesulfonyl chloride in the presence of a base such as pyridine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature to yield the desired sulfonate ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled conditions. The use of automated systems ensures precise control over reaction parameters such as temperature, pressure, and reaction time, leading to high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-3-methylphenyl) 2-bromo-4,5-dichlorobenzenesulfonate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form corresponding sulfides.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts in the presence of bases like potassium carbonate.

Major Products

The major products formed from these reactions include substituted phenyl derivatives, sulfonic acids, sulfides, and biaryl compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(4-Chloro-3-methylphenyl) 2-bromo-4,5-dichlorobenzenesulfonate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and in studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (4-Chloro-3-methylphenyl) 2-bromo-4,5-dichlorobenzenesulfonate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3-methylphenol: A precursor in the synthesis of the compound, known for its antimicrobial properties.

    2-Bromo-4,5-dichlorobenzenesulfonyl chloride: Another precursor, used in various sulfonation reactions.

    4-Chloro-3,5-dimethylphenol: Similar in structure but with an additional methyl group, used in disinfectants and antiseptics.

Uniqueness

(4-Chloro-3-methylphenyl) 2-bromo-4,5-dichlorobenzenesulfonate is unique due to its combination of multiple halogen atoms and a sulfonate group, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(4-chloro-3-methylphenyl) 2-bromo-4,5-dichlorobenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrCl3O3S/c1-7-4-8(2-3-10(7)15)20-21(18,19)13-6-12(17)11(16)5-9(13)14/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPZNYCBWJHPLIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OS(=O)(=O)C2=CC(=C(C=C2Br)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrCl3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.